molecular formula C9H9NS B2698410 3-[(Methylsulfanyl)methyl]benzonitrile CAS No. 233772-14-0

3-[(Methylsulfanyl)methyl]benzonitrile

Cat. No.: B2698410
CAS No.: 233772-14-0
M. Wt: 163.24
InChI Key: ALJZQQBHCBGNPD-UHFFFAOYSA-N
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Description

Structural and Functional Group Analysis

3-[(Methylsulfanyl)methyl]benzonitrile is an organic compound with a distinct molecular architecture that places it at the intersection of several important chemical classes. uni.lu Its structure is characterized by a benzene (B151609) ring substituted at the meta-position with a methylsulfanylmethyl group (-CH₂SCH₃) and a nitrile group (-C≡N). uni.lu The molecular formula of the compound is C₉H₉NS. uni.lu

A detailed breakdown of its structural and chemical identifiers is provided in the table below.

IdentifierValue
Molecular Formula C₉H₉NS
IUPAC Name This compound
SMILES CSCC1=CC(=CC=C1)C#N
InChI Key ALJZQQBHCBGNPD-UHFFFAOYSA-N
CAS Number 233772-14-0

Contextual Significance within Aromatic Nitriles and Organosulfur Chemistry

As a member of the aromatic nitriles, this compound shares characteristics common to this class of compounds. Aromatic nitriles are organic compounds containing a nitrile group attached to an aromatic ring. uni.lu This functional group is highly versatile in organic synthesis, serving as a precursor to various other functional groups such as amines, carboxylic acids, and amides through reactions like reduction and hydrolysis. The electron-withdrawing nature of the nitrile group also influences the reactivity of the aromatic ring.

The presence of the methylsulfanylmethyl group places this compound within the broad field of organosulfur chemistry. Organosulfur compounds are integral to many areas of chemistry and biology, with applications ranging from pharmaceuticals to materials science. The thioether linkage, in particular, is found in a number of biologically active molecules and can participate in various chemical transformations. The interplay between the aromatic nitrile and the organosulfur moieties in this compound suggests a potential for unique chemical reactivity and applications.

Historical Overview of Research Trajectories

A comprehensive review of available scientific literature and patent databases does not reveal a detailed historical research trajectory specifically focused on this compound. While the synthesis and properties of aromatic nitriles and organosulfur compounds are extensively documented, research dedicated to this particular molecule appears to be limited or not widely published.

General research into related compounds, such as other substituted benzonitriles, has been active for many decades, driven by their utility as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. Similarly, the study of organosulfur compounds has a rich history due to their presence in natural products and their diverse applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(methylsulfanylmethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NS/c1-11-7-9-4-2-3-8(5-9)6-10/h2-5H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALJZQQBHCBGNPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=CC(=CC=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 3 Methylsulfanyl Methyl Benzonitrile

Direct Synthetic Routes

Direct synthetic routes to 3-[(methylsulfanyl)methyl]benzonitrile typically involve the formation of the key carbon-sulfur bond by reacting a suitable benzonitrile (B105546) precursor with a methylthiolating agent. This approach is often favored for its straightforwardness and efficiency.

Catalytic Approaches in Synthesis

While direct catalytic methods for the synthesis of this compound are not extensively documented in publicly available literature, analogous reactions suggest the potential utility of catalysts. For instance, in the synthesis of related aryl nitriles, palladium-catalyzed cyanation of aryl halides has been a prominent method. Furthermore, the use of phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide, has been shown to be effective in the synthesis of o-methylthiobenzonitrile from o-chlorobenzonitrile and sodium methyl mercaptide. Such catalysts facilitate the reaction between the water-soluble inorganic nucleophile and the organic substrate, which is typically dissolved in a water-immiscible organic solvent. This approach could potentially be adapted for the synthesis of this compound from 3-(halomethyl)benzonitrile.

Non-Catalytic Reaction Systems

A more common and direct approach for the synthesis of this compound is through a non-catalytic nucleophilic substitution reaction. This method involves the reaction of a 3-(halomethyl)benzonitrile, such as 3-(chloromethyl)benzonitrile (B1583590) or 3-(bromomethyl)benzonitrile (B105621), with a source of the methylthiolate anion (CH₃S⁻). Sodium thiomethoxide (NaSMe) or sodium methyl mercaptide are commonly used reagents for this purpose.

The reaction proceeds via an Sₙ2 mechanism, where the thiolate anion acts as a nucleophile and displaces the halide from the benzylic position of the 3-(halomethyl)benzonitrile. The choice of solvent is crucial for the success of this reaction, with polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) being suitable options as they can dissolve both the organic substrate and the inorganic salt.

An analogous procedure for the synthesis of 4-(methylthio)phenylacetonitrile (B1302252) involves the reaction of 4-(methylthio)benzyl chloride with sodium cyanide in a two-phase system of toluene (B28343) and water, facilitated by a phase-transfer catalyst. google.com A similar non-catalytic approach for a nucleophilic displacement of a benzylic bromide with sodium cyanide in DMSO has also been reported to proceed with high yield. chemspider.com

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is critical to maximize the yield and purity of this compound. Key parameters that can be adjusted include temperature, reaction time, solvent, and the nature of the reactants.

For the nucleophilic substitution reaction between 3-(halomethyl)benzonitrile and a methylthiolate salt, the temperature can be controlled to influence the reaction rate. For a similar synthesis of o-methylthiobenzonitrile, the reaction temperature was controlled between 70-80 °C to achieve a faster reaction while minimizing hydrolysis of the product. nih.gov The reaction time is also a critical factor; monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) can help determine the optimal duration.

The choice of the leaving group on the benzylic carbon can also affect the reaction rate, with bromide generally being a better leaving group than chloride, potentially leading to higher yields or allowing for milder reaction conditions. The purity of the starting materials, such as 3-(chloromethyl)benzonitrile, is also important for achieving a high yield of the desired product.

ParameterConditionRationale
Reactants 3-(chloromethyl)benzonitrile, Sodium thiomethoxideReadily available starting materials.
Solvent Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)Polar aprotic solvents that facilitate Sₙ2 reactions.
Temperature 70-80 °CBalances reaction rate and potential side reactions. nih.gov
Catalyst Tetrabutylammonium bromide (optional)Phase-transfer catalyst to improve reaction in biphasic systems.

Preparation via Precursor Functionalization

An alternative to direct synthesis is the functionalization of a precursor molecule that already contains either the benzonitrile framework or the methylsulfanylmethyl moiety.

Introduction of the Nitrile Moiety

This strategy involves starting with a precursor that already possesses the 3-(methylsulfanyl)methylphenyl group and then introducing the nitrile functionality. A common method for introducing a nitrile group is the Sandmeyer reaction, where an aryl amine is converted to a diazonium salt, which is then treated with a cyanide salt, typically cuprous cyanide.

Another approach is the conversion of a carboxylic acid to a primary amide, followed by dehydration to the nitrile. Reagents such as thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or phosphorus oxychloride (POCl₃) can be used for this dehydration step. orgsyn.org For example, starting from 3-(methylsulfanyl)methylbenzoic acid, one could first convert it to the corresponding amide and then dehydrate it to obtain this compound.

A patent for the preparation of 4-(methylthio)phenylacetonitrile describes the reaction of 4-(methylthio)benzyl chloride with an alkali metal cyanide. google.com This demonstrates the feasibility of introducing the nitrile group to a molecule already containing the methylsulfanyl moiety.

PrecursorReagent(s)Reaction Type
3-(Methylsulfanyl)methylaniline1. NaNO₂, HCl2. CuCNSandmeyer Reaction
3-(Methylsulfanyl)methylbenzoic acid1. SOCl₂2. NH₃3. P₂O₅Amidation followed by Dehydration
3-(Methylsulfanyl)methylbenzyl halideNaCN or KCNNucleophilic Substitution

Incorporation of the Methylsulfanyl Group

This approach begins with a precursor that already contains the benzonitrile structure, and the methylsulfanyl group is introduced subsequently. A key precursor for this route is 3-(halomethyl)benzonitrile. As discussed in the direct synthesis section, this precursor can readily react with a methylthiolate source to form the desired product.

Another potential, though less direct, method could involve the conversion of 3-(hydroxymethyl)benzonitrile to a better leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with sodium thiomethoxide.

The synthesis of thioanisole (B89551), a related compound, can be achieved by the methylation of thiophenol. orgsyn.org While not directly applicable to the synthesis of this compound, it illustrates a fundamental method for forming a methylsulfanyl group. A patent also describes the synthesis of thioanisole by reacting phenyl mercaptan with methylating agents like methyl alcohol or dimethyl ether in the gaseous phase over a catalyst.

PrecursorReagent(s)Reaction Type
3-(Chloromethyl)benzonitrileSodium thiomethoxide (NaSMe)Nucleophilic Substitution
3-(Bromomethyl)benzonitrileSodium thiomethoxide (NaSMe)Nucleophilic Substitution
3-(Hydroxymethyl)benzonitrile1. TsCl, Pyridine2. NaSMeTosylation followed by Nucleophilic Substitution

Regioselective Synthesis Strategies

The key to the regioselective synthesis of this compound lies in the preparation of a suitable precursor that already possesses the desired meta-substitution pattern. The most common strategy involves the regioselective functionalization of a readily available starting material, such as m-tolunitrile.

A crucial step is the selective halogenation of the methyl group of m-tolunitrile to form 3-(halomethyl)benzonitrile. This benzylic halogenation is typically achieved using radical initiators under specific reaction conditions to favor substitution on the methyl group over addition to the aromatic ring. For instance, the bromination of m-tolunitrile can be carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is generally performed in a non-polar solvent, and the conditions are carefully controlled to ensure monobromination and prevent over-halogenation. The directing effects of the cyano and methyl groups on the aromatic ring influence the reactivity and selectivity of electrophilic aromatic substitution, but for benzylic halogenation, the focus is on the reactivity of the benzylic protons. nih.govresearchgate.netorganic-chemistry.org

Once the regiochemically pure 3-(halomethyl)benzonitrile is obtained, the subsequent nucleophilic substitution with a methylthiolate source proceeds without altering the substitution pattern on the aromatic ring, thus preserving the desired regioselectivity.

Green Chemistry Principles in Synthesis

The synthesis of this compound can be approached with considerations for green chemistry to minimize environmental impact and enhance sustainability. Key areas of focus include the choice of solvents, reagents, and energy sources.

Solvent Selection: Traditional syntheses of thioethers often employ volatile organic solvents (VOCs). Greener alternatives can be utilized. For instance, phase-transfer catalysis (PTC) allows the reaction to be carried out in a biphasic system, often with water as one of the phases, reducing the reliance on large volumes of organic solvents. sid.ir The use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the thiolate anion from the aqueous phase to the organic phase where it reacts with the benzyl (B1604629) halide. sid.irarkat-usa.org This method can lead to milder reaction conditions, shorter reaction times, and easier product isolation. sid.ir

Energy Efficiency: The application of ultrasound has emerged as a green technique in organic synthesis. nih.gov Ultrasound-assisted synthesis can enhance reaction rates and yields by creating localized high temperatures and pressures through acoustic cavitation. nih.govijerd.com This can lead to shorter reaction times and potentially lower energy consumption compared to conventional heating methods. nih.gov

Atom Economy: One-pot synthetic procedures, where multiple reaction steps are carried out in the same vessel without isolation of intermediates, can improve atom economy and reduce waste. A one-pot synthesis of benzyl thioethers from benzyl halides using thiourea (B124793) as the sulfur source has been reported, which avoids the isolation of the malodorous thiol intermediate. arkat-usa.org

Alternative Reagents: Exploring alternative, less hazardous reagents is another aspect of green chemistry. For instance, research into iron-catalyzed cross-electrophile coupling of benzyl halides with disulfides offers a route to thioethers without the need for strong bases or other caustic reagents. nih.gov

Process Intensification and Scale-Up Considerations

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of process intensification and scale-up strategies to ensure safety, efficiency, and cost-effectiveness.

Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of fine chemicals. nih.govrsc.org The use of microreactors or packed-bed reactors provides superior heat and mass transfer, allowing for better control over reaction parameters such as temperature and reaction time. researchgate.netuc.pt This enhanced control can lead to higher yields, improved selectivity, and safer operation, particularly for exothermic reactions. researchgate.net The alkylation of thiols in a packed-bed flow reactor using a heterogeneous base has been demonstrated, offering a simplified workup as the base can be easily separated from the product stream. researchgate.net

Scale-Up of Nucleophilic Substitution: When scaling up the nucleophilic substitution reaction, several factors must be considered. The choice of reactor, agitation efficiency, and heat management are critical. The reaction is often exothermic, and efficient heat removal is necessary to prevent runaway reactions and the formation of byproducts. The physical properties of the reactants and products, such as solubility and potential for precipitation, can also impact the process design.

Work-up and Purification: On a larger scale, the work-up and purification procedures need to be efficient and scalable. The use of phase-transfer catalysis can simplify the separation of the product from the aqueous phase. sid.ir Distillation and crystallization are common purification techniques that can be scaled up for industrial production.

Chemical Reactivity and Functional Group Transformations

Reactions of the Nitrile Group

The nitrile group is characterized by a strongly polarized carbon-nitrogen triple bond, rendering the carbon atom electrophilic. openstax.org This polarity allows for a variety of nucleophilic additions and transformations. openstax.orgchemistrysteps.com

The electrophilic carbon of the cyano group in 3-[(Methylsulfanyl)methyl]benzonitrile is susceptible to attack by various nucleophiles. Organometallic reagents, such as Grignard and organolithium reagents, add to the nitrile to form an intermediate imine anion. openstax.orgchemistrysteps.com Subsequent hydrolysis of this intermediate yields a ketone. openstax.org This reaction provides a valuable method for carbon-carbon bond formation. For instance, the reaction with ethylmagnesium bromide would yield 1-(3-((methylsulfanyl)methyl)phenyl)propan-1-one.

Hydride ions, delivered by reducing agents, also act as nucleophiles, adding to the nitrile carbon as a key step in the reduction process. openstax.orglibretexts.org

Table 1: Nucleophilic Addition Reactions at the Nitrile Group
Nucleophile (Reagent)IntermediateFinal Product
Grignard Reagent (R-MgX)Imine anionKetone (after hydrolysis)
Organolithium Reagent (R-Li)Imine anionKetone (after hydrolysis)
Hydride Ion (from LiAlH₄)Imine anionPrimary Amine
Hydroxide (B78521) Ion (in base-catalyzed hydrolysis)Imidic acid intermediateCarboxylic Acid (or Carboxylate)

The nitrile group can be readily reduced to a primary amine. ebsco.com Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation, converting the cyano group into an aminomethyl group (-CH₂NH₂). openstax.orgchemistrysteps.comlibretexts.org This reaction proceeds through the nucleophilic addition of two hydride ions. openstax.org Catalytic hydrogenation using reagents like H₂ over Raney Nickel, Palladium (Pd), or Platinum (Pt) can also achieve this reduction. researchgate.net Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can facilitate the partial reduction of nitriles to aldehydes, although this often requires careful temperature control to prevent over-reduction. chemistrysteps.com

While the nitrile group itself is resistant to oxidation, the benzylic carbon of the methylsulfanylmethyl substituent is susceptible to oxidation under certain conditions. libretexts.orgopenstax.org Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize the alkyl side chain of an aromatic ring to a carboxylic acid, provided a benzylic hydrogen is present. openstax.org

Table 2: Reduction of the Nitrile Group
ReagentProductNotes
Lithium Aluminum Hydride (LiAlH₄) followed by H₂O{3-[(Methylsulfanyl)methyl]phenyl}methanamineComplete reduction to a primary amine. libretexts.org
H₂/Raney Ni, Pd, or Pt{3-[(Methylsulfanyl)methyl]phenyl}methanamineCatalytic hydrogenation is a common method for nitrile reduction. researchgate.net
Diisobutylaluminium Hydride (DIBAL-H)3-[(Methylsulfanyl)methyl]benzaldehydePartial reduction to an aldehyde. chemistrysteps.com

One of the most significant reactions of nitriles is their hydrolysis to carboxylic acids. ebsco.comweebly.com This transformation can be catalyzed by either acid or base and typically requires heating. chemistrysteps.comlibretexts.orgchemguide.co.uk The reaction proceeds in two main stages: the initial conversion of the nitrile to an amide, followed by the hydrolysis of the amide to the corresponding carboxylic acid. chemistrysteps.comchemistrysteps.com

Under acidic conditions (e.g., refluxing with aqueous HCl or H₂SO₄), the nitrile is protonated, which activates it for nucleophilic attack by water, leading to the formation of 3-[(methylsulfanyl)methyl]benzoic acid and an ammonium (B1175870) salt. chemistrysteps.comchemguide.co.uklibretexts.org

In base-catalyzed hydrolysis (e.g., refluxing with aqueous NaOH), a hydroxide ion attacks the electrophilic nitrile carbon. weebly.comchemistrysteps.com This process initially forms a carboxylate salt (e.g., sodium 3-[(methylsulfanyl)methyl]benzoate) and ammonia. libretexts.orgchemguide.co.uk Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate and isolate the free 3-[(methylsulfanyl)methyl]benzoic acid. libretexts.org

Reactivity of the Methylsulfanyl Group

The sulfur atom in the methylsulfanyl group is nucleophilic and can be readily oxidized. msu.edu Its position adjacent to a benzylic carbon also influences its reactivity.

The methylsulfanyl group can be selectively oxidized to a sulfoxide (B87167) and then further to a sulfone. organic-chemistry.org The choice of oxidizing agent and reaction conditions determines the extent of the oxidation. organic-chemistry.orgbohrium.com Common oxidizing agents for this purpose include hydrogen peroxide (H₂O₂), often in the presence of a catalyst, and peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.orgbohrium.com

Oxidation with one equivalent of an oxidizing agent, such as H₂O₂ in acetic acid or m-CPBA at low temperatures, typically yields the corresponding sulfoxide, 3-[(methylsulfinyl)methyl]benzonitrile. bohrium.com The presence of electron-withdrawing groups on the aromatic ring can sometimes halt the oxidation at the sulfoxide stage. bohrium.com

Using an excess of a strong oxidizing agent, like H₂O₂ or m-CPBA, will further oxidize the sulfoxide to the sulfone, 3-[(methylsulfonyl)methyl]benzonitrile. organic-chemistry.orgnamiki-s.co.jp The methylsulfonyl group is a powerful electron-withdrawing group that is stable against hydrolysis and reduction. namiki-s.co.jp

Table 3: Oxidation of the Methylsulfanyl Group
Oxidizing AgentConditionsPrimary Product
Hydrogen Peroxide (H₂O₂) (1 equiv)Acetic Acid or Acetone3-[(Methylsulfinyl)methyl]benzonitrile (Sulfoxide) bohrium.com
m-Chloroperoxybenzoic acid (m-CPBA) (1 equiv)Low temperature3-[(Methylsulfinyl)methyl]benzonitrile (Sulfoxide)
Hydrogen Peroxide (H₂O₂) (>2 equiv)Catalyst (e.g., Niobium carbide)3-[(Methylsulfonyl)methyl]benzonitrile (Sulfone) organic-chemistry.org
m-Chloroperoxybenzoic acid (m-CPBA) (>2 equiv)-3-[(Methylsulfonyl)methyl]benzonitrile (Sulfone) organic-chemistry.org
Potassium Permanganate (KMnO₄)-3-[(Methylsulfonyl)methyl]benzonitrile (Sulfone)

The sulfur atom of a sulfide (B99878) is nucleophilic and can react with electrophiles. msu.edu For example, sulfides react with alkyl halides in Sₙ2 reactions to form ternary sulfonium (B1226848) salts. msu.edu In the case of this compound, reaction with an alkyl halide like methyl iodide would produce a dimethylsulfonium salt. These sulfonium salts are versatile intermediates in organic synthesis.

Direct nucleophilic substitution at the sulfur atom of a simple thioether is generally challenging. However, the formation of a sulfonium salt activates the molecule for subsequent nucleophilic attack, where one of the carbon groups attached to the sulfur can act as a leaving group.

Radical Reactions Involving the Sulfide

The benzylic position of the methylsulfanylmethyl group in this compound is particularly susceptible to radical reactions due to the ability of the adjacent aromatic ring to stabilize a radical intermediate through resonance.

One notable radical process is the photoinduced one-electron oxidation of benzyl (B1604629) methyl sulfides, which serves as a model for the behavior of this compound. Studies on analogous compounds, such as 4-cyanobenzyl methyl sulfide, have shown that in the presence of a photosensitizer, electron transfer occurs from the sulfide to the excited sensitizer, generating a sulfide radical cation. This intermediate can then undergo deprotonation at the benzylic position to form a benzyl radical. Subsequent oxidation of this radical leads to the formation of a stable thionium (B1214772) ion, which can be trapped by nucleophiles. In the context of this compound, this pathway could be exploited to introduce new functional groups at the benzylic carbon.

The benzylic C-H bonds are also susceptible to radical halogenation. Under conditions that favor radical mechanisms, such as the use of N-bromosuccinimide (NBS) with a radical initiator, it is anticipated that selective bromination would occur at the methylene (B1212753) carbon of the methylsulfanylmethyl group. The resulting α-halo sulfide would be a versatile intermediate for subsequent nucleophilic substitution reactions.

Table 1: Plausible Radical Reactions at the Sulfide Side Chain

Reaction Type Reagents Expected Product
Photoinduced Oxidation Photosensitizer (e.g., N-methoxyphenanthridinium hexafluorophosphate), CH3CN 3-Formylbenzonitrile (via thionium ion intermediate and hydrolysis)

Aromatic Ring Functionalization and Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) reactions on the benzene (B151609) ring of this compound are influenced by the directing and activating/deactivating effects of both the nitrile (-CN) and the methylsulfanylmethyl (-CH₂SCH₃) substituents.

The nitrile group is a well-established deactivating group and a meta-director. This is due to its strong electron-withdrawing inductive and resonance effects, which decrease the electron density of the aromatic ring, making it less susceptible to electrophilic attack. The positions ortho and para to the nitrile group are particularly deactivated, thus directing incoming electrophiles to the meta positions (positions 5 relative to the nitrile).

Conversely, the methylsulfanylmethyl group is generally considered to be an activating group and an ortho-, para-director. The sulfur atom, with its lone pairs of electrons, can donate electron density to the aromatic ring through resonance, thereby stabilizing the arenium ion intermediate formed during electrophilic attack at the ortho and para positions. The benzylic methylene group provides some insulation from the inductive effects of the sulfur.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

Electrophile Reagent System Predicted Major Product(s)
NO₂⁺ (Nitration) HNO₃, H₂SO₄ 3-[(Methylsulfanyl)methyl]-4-nitrobenzonitrile and/or 3-[(Methylsulfanyl)methyl]-6-nitrobenzonitrile
Br⁺ (Bromination) Br₂, FeBr₃ 4-Bromo-3-[(methylsulfanyl)methyl]benzonitrile and/or 2-Bromo-5-[(methylsulfanyl)methyl]benzonitrile

Metal-Mediated and Organocatalytic Transformations

The functional groups in this compound also open avenues for a variety of metal-mediated and organocatalytic reactions.

Metal-Mediated Reactions:

The sulfide linkage and the C-H bonds of the aromatic ring are potential sites for metal-catalyzed transformations. Nickel-catalyzed cross-coupling reactions have been shown to be effective for the functionalization of both aryl and benzyl methyl sulfides. For instance, in the presence of a nickel catalyst, the C-S bond of the methylsulfanylmethyl group could potentially be cleaved and coupled with various nucleophiles, such as organolithium reagents. This would allow for the replacement of the methylsulfanyl group with other alkyl or aryl groups.

Palladium-catalyzed reactions are also highly relevant. While often used for the synthesis of aryl nitriles from aryl halides (a potential route to this compound itself), palladium catalysts can also facilitate C-H functionalization of the aromatic ring. Rhodium catalysts are particularly known for their ability to catalyze chelation-assisted C-H bond functionalization. While this compound lacks a strong chelating group, directed C-H activation could potentially be achieved with appropriate catalyst systems.

Organocatalytic Transformations:

The field of organocatalysis offers mild and often enantioselective methods for chemical transformations. The nitrile group in this compound can potentially participate in organocatalytic reactions. For example, chiral N-heterocyclic carbenes have been used to catalyze the atroposelective synthesis of axially chiral benzonitriles. While the substrate is not predisposed to axial chirality, this highlights the reactivity of the benzonitrile (B105546) moiety under organocatalytic conditions.

Furthermore, the sulfur atom can be targeted in organocatalytic reactions. For instance, sulfur ylides, which can be generated from sulfides, are versatile intermediates in organocatalytic transformations, participating in cyclopropanations, epoxidations, and rearrangement reactions. While requiring initial transformation of the sulfide to a sulfonium salt, this pathway could lead to a range of complex molecular architectures.

Table 3: Potential Metal-Mediated and Organocatalytic Reactions

Reaction Type Catalyst/Reagent Potential Transformation
Nickel-Catalyzed Cross-Coupling Ni(COD)₂, Ligand, Organolithium Reagent Replacement of the -SCH₃ group with an alkyl or aryl group.
Palladium-Catalyzed C-H Arylation Pd(OAc)₂, Ligand, Aryl Halide Direct arylation of the benzonitrile ring.
Rhodium-Catalyzed C-H Functionalization [RhCp*Cl₂]₂, AgSbF₆ Functionalization of C-H bonds on the aromatic ring.
Organocatalytic Addition to Nitrile Chiral Organocatalyst, Nucleophile Asymmetric addition to the nitrile group.

Synthesis and Exploration of Structural Analogues and Derivatives

Modification of the Methylsulfanyl Moiety

The sulfur atom and its methyl substituent are primary targets for structural variation, allowing for modulation of properties such as lipophilicity, steric bulk, and electronic character.

The synthesis of analogues with different alkyl or aryl groups on the sulfur atom can be achieved through established C-S bond formation strategies. mdpi.com These methods often involve the reaction of a thiol with an appropriate electrophile. For instance, analogues of 3-[(methylsulfanyl)methyl]benzonitrile could be synthesized by reacting 3-(bromomethyl)benzonitrile (B105621) with a range of sodium or potassium thiolates (RSNa or RSK), where 'R' can be a longer alkyl chain, a branched alkyl group, or an aryl group.

Radical-radical cross-coupling strategies represent another modern approach for constructing C(sp³)–S bonds. mdpi.com For example, a copper(II) salt could catalyze the coupling of an aryl thiol with a nitrile-containing radical precursor to yield α-alkylthionitriles. mdpi.com These synthetic routes provide access to a diverse library of sulfide (B99878) analogues.

Table 1: Proposed Analogues via Substitution on Sulfur

R Group on Sulfur Resulting Compound Name Synthetic Precursors
Ethyl 3-[(Ethylsulfanyl)methyl]benzonitrile Ethanethiol, 3-(Bromomethyl)benzonitrile
Isopropyl 3-[(Isopropylsulfanyl)methyl]benzonitrile Propane-2-thiol, 3-(Bromomethyl)benzonitrile
Phenyl 3-[(Phenylsulfanyl)methyl]benzonitrile Thiophenol, 3-(Bromomethyl)benzonitrile
4-Chlorophenyl 3-[((4-Chlorophenyl)sulfanyl)methyl]benzonitrile 4-Chlorothiophenol, 3-(Bromomethyl)benzonitrile

Oxidation of the sulfide group to the corresponding sulfoxide (B87167) and sulfone provides a direct method for introducing polarity and hydrogen-bonding capabilities. The synthesis of sulfoxides and sulfones from sulfides is a well-established transformation in organic chemistry. mdpi.comorganic-chemistry.org

The selective oxidation to a sulfoxide can be achieved using mild oxidizing agents. A common and efficient method involves using urea-hydrogen peroxide and phthalic anhydride, which enables a metal-free oxidation of sulfides. organic-chemistry.org Alternatively, reagents like Selectfluor in the presence of water can yield sulfoxides in minutes at ambient temperature. organic-chemistry.org

Further oxidation to the sulfone can be accomplished using stronger oxidizing conditions. For example, hydrogen peroxide catalyzed by niobium carbide is reported to efficiently produce sulfones from sulfides. organic-chemistry.org Another effective reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.org The synthesis of sulfones can also be achieved through multi-component reactions, such as a three-component cross-coupling of a boronic acid, sodium metabisulfite, and a methylating agent like dimethyl carbonate. researchgate.net

Table 2: Oxidation Products of this compound

Product Oxidizing Agent(s) Key Features
3-[(Methylsulfinyl)methyl]benzonitrile (Sulfoxide) Urea-hydrogen peroxide, Phthalic anhydride Metal-free, mild conditions
3-[(Methylsulfinyl)methyl]benzonitrile (Sulfoxide) Selectfluor, H₂O Rapid reaction at room temperature
3-[(Methylsulfonyl)methyl]benzonitrile (Sulfone) H₂O₂, Niobium carbide catalyst Catalytic, efficient conversion
3-[(Methylsulfonyl)methyl]benzonitrile (Sulfone) m-CPBA Common, strong oxidizing agent

Substituent Effects on the Benzonitrile (B105546) Core

Modifying the aromatic ring allows for fine-tuning of the molecule's electronic properties, which can influence its reactivity and interactions with biological targets.

The introduction of additional substituents on the benzonitrile core can modulate the electron density of the aromatic ring and the nitrile group. The nitrile moiety itself is an electron-withdrawing group (EWG). Adding further EWGs, such as a nitro (-NO₂) or trifluoromethyl (-CF₃) group, would decrease the electron density of the ring, making it more electrophilic. chemrxiv.org Conversely, adding electron-donating groups (EDGs), such as a methoxy (B1213986) (-OCH₃) or a methyl (-CH₃) group, would increase the ring's electron density. chemrxiv.orgresearchgate.net

These modifications can have predictable effects on the chemical reactivity of the molecule. For instance, the rate of hydrolysis of benzonitriles in acidic solutions is sensitive to the electronic nature of para-substituents. researchgate.net In the context of metal catalysis, where benzonitrile derivatives can act as ligands, the electronic properties of ring substituents are crucial. Electron-accepting ligands can stabilize low-valent metal centers and promote key steps like reductive elimination. chemrxiv.org

Table 3: Predicted Effects of Substituents on the Benzonitrile Core

Substituent Type Position Predicted Effect on Ring Electron Density
-OCH₃ EDG 4- or 6- Increase
-CH₃ EDG 4- or 5- Increase
-Cl EWG (Inductive) 4- or 5- Decrease
-NO₂ EWG 4- or 6- Strongly Decrease
-CF₃ EWG 4- or 5- Strongly Decrease

Heterocyclic Annulation and Scaffold Derivatization

The this compound scaffold can serve as a starting point for the construction of more complex, fused heterocyclic systems. Both the benzonitrile core and the side chain can participate in cyclization reactions.

For example, the nitrile group is a versatile functional group for building fused rings. Base-promoted cascade reactions involving substituted benzonitriles can lead to the formation of isoindolin-1-ones. nih.govmdpi.com A reaction between a 2-acylbenzonitrile and a suitable nucleophile can initiate an intramolecular cyclization where the nitrogen of the nitrile acts as an internal nucleophile. nih.gov

Furthermore, the methylsulfanyl group can be part of a ketene (B1206846) dithioacetal moiety, which is a powerful building block for heteroaromatic annulation. arkat-usa.orgresearchgate.net Reactions of related structures, such as 2-[bis(methylthio)methylene]-1-methyl-3-oxoindole, with various binucleophiles like malononitrile (B47326) or guanidine (B92328) can yield fused pyridinone and pyrimidine (B1678525) systems. arkat-usa.orgresearchgate.net This suggests that functionalization of the carbon adjacent to the sulfur atom in this compound could create a precursor for similar annulation strategies, leading to novel indeno- or pyrido-fused heterocycles. documentsdelivered.com

Combinatorial and High-Throughput Synthesis Approaches for Libraries

The exploration of the chemical space around a lead compound, such as this compound, is a critical step in medicinal chemistry and materials science. Combinatorial chemistry and high-throughput synthesis are powerful strategies that enable the rapid generation of large, structurally diverse libraries of related compounds. nih.gov These approaches facilitate the systematic investigation of structure-activity relationships (SAR) by allowing for the parallel synthesis and screening of numerous analogues.

The general principle of combinatorial synthesis involves the systematic and repetitive linking of a set of chemical "building blocks" to create a large array of distinct products. nih.gov For the synthesis of analogues of this compound, a diversity-oriented synthesis (DOS) strategy can be employed. cam.ac.uknih.gov This involves creating molecular diversity by varying different parts of the core structure. A logical approach would define the 3-(methyl)benzonitrile moiety as the core scaffold and introduce diversity by varying the substituent attached to the sulfur atom.

A common and efficient method for generating a library of such analogues is through the parallel synthesis of benzylic thioethers. This can be achieved by reacting a common precursor, such as 3-(bromomethyl)benzonitrile or 3-(hydroxymethyl)benzonitrile, with a diverse collection of thiols. Automated synthesis platforms are particularly well-suited for this type of reaction, enabling the rapid and efficient production of a large number of distinct compounds in a high-throughput format. acs.orgacs.orgnih.gov

For instance, a library of analogues can be constructed starting from 3-(bromomethyl)benzonitrile. This precursor can be dispensed into the wells of a microtiter plate, followed by the addition of a unique thiol from a pre-selected library of building blocks to each well. The reaction to form the thioether linkage can be facilitated by a suitable base. This parallel synthesis approach allows for the creation of hundreds or even thousands of distinct compounds in a single workflow.

The table below illustrates a representative subset of a virtual library of 3-[(alkylsulfanyl)methyl]benzonitrile and 3-[(arylsulfanyl)methyl]benzonitrile analogues that could be synthesized using such a combinatorial approach. The library is designed by selecting a variety of alkyl and aryl thiols to be reacted with a common 3-(halomethyl)benzonitrile scaffold.

Table 1: Representative Virtual Library of this compound Analogues

Entry Thiol Building Block (R-SH) Product Structure Product Name
1 Methanethiol (CH₃SH) This compound
2 Ethanethiol (CH₃CH₂SH) 3-[(Ethylsulfanyl)methyl]benzonitrile
3 Propan-1-thiol (CH₃CH₂CH₂SH) 3-[(Propylsulfanyl)methyl]benzonitrile
4 2-Methylpropan-2-thiol ((CH₃)₃CSH) 3-[(tert-Butylsulfanyl)methyl]benzonitrile
5 Cyclohexanethiol (C₆H₁₁SH) 3-[(Cyclohexylsulfanyl)methyl]benzonitrile
6 Thiophenol (C₆H₅SH) 3-[(Phenylsulfanyl)methyl]benzonitrile
7 4-Methylthiophenol (4-CH₃C₆H₄SH) 3-[(p-Tolylsulfanyl)methyl]benzonitrile
8 4-Chlorothiophenol (4-ClC₆H₄SH) 3-[((4-Chlorophenyl)sulfanyl)methyl]benzonitrile
9 4-Methoxythiophenol (4-CH₃OC₆H₄SH) 3-[((4-Methoxyphenyl)sulfanyl)methyl]benzonitrile

Automated flow-through synthesis is another advanced technique that can be applied to generate such libraries. nih.gov In this method, the starting material can be immobilized on a solid support or a scavenger resin can be used to facilitate purification. The reagents are then passed through a reactor column in a sequential manner to build the desired molecules. This approach offers excellent control over reaction conditions and allows for the production of compounds in high yield and purity without the need for traditional purification methods for each individual product. nih.gov

Recent advancements in catalysis, such as copper-catalyzed coupling of benzyl (B1604629) alcohols with thiols, also provide mild and efficient methods for the formation of benzylic thioethers that are amenable to high-throughput synthesis. nih.gov These reactions often tolerate a wide variety of functional groups, which is a key requirement for the successful construction of diverse chemical libraries.

The successful implementation of combinatorial and high-throughput synthesis strategies for generating libraries based on the this compound scaffold provides a powerful platform for discovering novel compounds with desired biological or material properties. The subsequent screening of these libraries can rapidly identify hits and provide valuable data for optimizing the lead structure.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods solve the Schrödinger equation, or its approximations, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. DFT has been successfully applied to study a wide range of molecules, including substituted benzonitriles. utexas.edu

For 3-[(Methylsulfanyl)methyl]benzonitrile, a DFT calculation would typically be performed to optimize the molecule's geometry and to calculate its electronic properties. The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, 6-311++G(d,p)) is crucial for obtaining accurate results. mdpi.comijert.org The presence of the sulfur atom, with its diffuse valence orbitals, necessitates the use of basis sets that include polarization and diffuse functions for an accurate description of its electronic environment.

The electronic structure of this compound is characterized by the interplay between the electron-withdrawing nitrile group (-CN) and the somewhat electron-donating methylsulfanylmethyl group (-CH₂SCH₃). The nitrile group, with its triple bond, is a strong π-acceptor, while the sulfur atom in the methylsulfanyl group has lone pairs of electrons that can participate in π-donation, albeit weakly, and can also be polarized. DFT calculations would quantify the charge distribution across the molecule, revealing the electrophilic and nucleophilic sites. For instance, the carbon atom of the nitrile group is expected to be electrophilic. libretexts.org

To illustrate the kind of data obtained from such calculations, a hypothetical DFT study on this compound at the B3LYP/6-311G(d,p) level of theory might yield the following Mulliken atomic charges, showcasing the expected charge distribution:

AtomPredicted Mulliken Charge (a.u.)
N (in CN)-0.45
C (in CN)+0.15
S-0.10
C (benzylic)-0.20
C (methyl)-0.30
Aromatic C'sVaried
H'sVaried (generally positive)

Note: This table is illustrative and based on general principles of electronic effects in similar molecules. Actual values would require a specific DFT calculation.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, with each electron occupying a specific molecular orbital with a discrete energy level. The most important of these are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy and spatial distribution of these orbitals are key to understanding a molecule's reactivity and electronic properties. libretexts.org

The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is related to its ability to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. joaquinbarroso.com A smaller gap generally implies higher reactivity.

For this compound, the HOMO is likely to have significant contributions from the π-system of the benzene (B151609) ring and the lone pairs of the sulfur atom. The LUMO is expected to be a π* orbital primarily localized on the benzonitrile (B105546) moiety, reflecting the electron-accepting nature of the nitrile group.

Computational studies on related molecules can provide estimates for the energies of these orbitals. For example, DFT calculations on benzonitrile have been performed to determine its HOMO and LUMO energies. sphinxsai.com Similarly, studies on thioanisole (B89551) (methyl phenyl sulfide) provide insights into the contribution of the methylsulfanyl group to the frontier orbitals. researchgate.net Based on these, a theoretical representation of the frontier orbital energies for this compound can be constructed.

Molecular OrbitalPredicted Energy (eV)Description
LUMO-1.5Primarily a π* orbital on the benzonitrile group, indicating electrophilicity.
HOMO-8.0A π orbital with contributions from the benzene ring and the sulfur atom.
HOMO-LUMO Gap 6.5 Suggests moderate kinetic stability.

Note: This table is a theoretical estimation based on data from benzonitrile and thioanisole derivatives. sphinxsai.comresearchgate.net The exact values for this compound would need to be calculated.

Conformational Analysis and Energy Landscapes

The flexibility of the methylsulfanylmethyl side chain in this compound allows for different spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is typically done by performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of one or more dihedral angles.

A similar situation can be expected for this compound. A PES scan would likely reveal several low-energy conformers. The global minimum would represent the most populated conformation at equilibrium. The energy barriers between these conformers determine the rate of interconversion.

Dihedral Angle (C-C-S-C)Relative Energy (kcal/mol)Conformation Description
1.5Eclipsed conformation, likely a rotational transition state.
60°0.0Gauche conformation, potentially the global minimum.
120°1.2Another eclipsed conformation.
180°0.2Anti conformation, another possible low-energy state.

Note: This table is a hypothetical representation of a torsional energy profile for the C(benzylic)-S bond, based on general principles of conformational analysis of similar sulfides. acs.org

Reaction Mechanism Studies using Computational Methods

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed. acs.org

A transition state (TS) is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Locating and characterizing the TS is crucial for understanding the reaction mechanism and predicting its rate. Various computational algorithms are available for finding transition states. Once located, a frequency calculation is performed to confirm that the structure is indeed a TS, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For reactions involving this compound, such as the hydrolysis of the nitrile group or nucleophilic substitution at the benzylic position, computational methods can be used to model the transition states. For example, the base-catalyzed hydrolysis of a nitrile proceeds through a transition state where the hydroxide (B78521) ion attacks the electrophilic carbon of the nitrile. youtube.com DFT calculations can provide the geometry and energy of this transition state.

Once the energies of the stationary points (reactants, transition states, and products) are known, important kinetic and thermodynamic parameters can be predicted. The activation energy (the energy difference between the reactants and the transition state) is related to the reaction rate. A lower activation energy implies a faster reaction. The reaction energy (the energy difference between the reactants and the products) determines whether the reaction is exothermic (releases energy) or endothermic (requires energy).

For a hypothetical reaction, such as the SN2 substitution at the benzylic carbon of this compound with a nucleophile (e.g., Cl⁻), computational chemistry could predict the following:

ParameterPredicted Value (kcal/mol)Interpretation
Activation Energy (ΔE‡)+25Suggests a moderately slow reaction at room temperature.
Reaction Energy (ΔErxn)-10The reaction is predicted to be exothermic and thermodynamically favorable.

Note: The values in this table are illustrative for a hypothetical SN2 reaction and would need to be calculated for a specific reaction of this compound.

Molecular Modeling for Intermolecular Interactions

Computational and theoretical investigations into the intermolecular interactions of this compound are crucial for understanding its chemical behavior in various environments. While specific experimental crystallographic data for this compound is not extensively available in public literature, molecular modeling techniques, such as Density Functional Theory (DFT), offer a powerful alternative to predict and analyze the non-covalent forces that govern its molecular recognition and self-assembly processes.

Theoretical models suggest that the molecular structure of this compound, featuring a benzonitrile group and a methylsulfanylmethyl substituent, allows for a variety of intermolecular interactions. These include dipole-dipole interactions, van der Waals forces, and potential weak hydrogen bonds. The nitrile group (C≡N) is a significant contributor to the molecule's polarity. The nitrogen atom, with its lone pair of electrons, can act as a hydrogen bond acceptor. The aromatic ring can participate in π-π stacking and C-H···π interactions. Furthermore, the sulfur atom in the methylsulfanyl group can also engage in non-covalent interactions.

To elucidate the nature and strength of these potential interactions, computational analyses are employed. These studies typically involve optimizing the geometry of molecular dimers or clusters of this compound and calculating the interaction energies. The results of such calculations can provide quantitative data on the stability of different molecular arrangements.

For instance, a hypothetical DFT study at the B3LYP/6-311++G(d,p) level of theory could be performed to analyze various dimeric configurations of this compound. The interaction energies (ΔE), corrected for basis set superposition error (BSSE), would reveal the most stable orientations. The types of interactions stabilizing these dimers can be further characterized using methods like Natural Bond Orbital (NBO) analysis or Quantum Theory of Atoms in Molecules (QTAIM).

A summary of potential intermolecular interactions and their hypothetical calculated energies for different dimer configurations of this compound is presented in the table below. This data is illustrative of the types of results generated from such computational studies.

Dimer ConfigurationPrimary Interaction TypeHypothetical Interaction Energy (kcal/mol)Key Interacting Atoms
Antiparallel π-stackedπ-π stacking-2.5Benzene rings
T-shapedC-H···π-1.8Aromatic C-H and adjacent ring
Head-to-tailDipole-dipole (C≡N···H-C)-3.1Nitrile N and aromatic H
Sulfur-involvedC-H···S-1.5Aliphatic C-H and S atom

Applications As a Key Synthetic Building Block and Intermediate

Role in the Construction of Complex Organic Molecules

While detailed academic studies on the extensive use of 3-[(Methylsulfanyl)methyl]benzonitrile are not broadly published, its role as a foundational intermediate is evident. Intermediates are crucial starting points in multi-step syntheses. epo.org Compounds like benzonitriles are widely used in the synthesis of various organic products, including benzoic acid, benzylamine, and benzamide. patsnap.com The functional groups of this compound—the cyano (C≡N) group and the methylthio (-SCH3) group—offer dual reactivity. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the sulfur-containing moiety can be oxidized to sulfoxide (B87167) or sulfone, providing pathways to diverse molecular architectures.

Precursor for Specialized Chemical Reagents

The structure of this compound makes it a suitable precursor for creating more specialized reagents. For instance, related phenylacetonitrile (B145931) structures are used in condensation reactions to form intermediates for COX-2 inhibitors, which are pharmaceutically active compounds. google.comgoogle.com The transformation of the functional groups on this compound can lead to the development of reagents with specific functionalities tailored for advanced chemical synthesis.

Use in Ligand Synthesis for Catalysis

The synthesis of ligands for transition metal catalysis is a critical area of chemical research. rsc.org The nitrogen and sulfur atoms present in this compound offer potential coordination sites for metal ions. Although specific examples detailing the use of this exact molecule in ligand synthesis are not prominent in readily available literature, the fundamental chemistry of benzonitriles and thioethers supports their potential application in creating novel ligands for various catalytic processes, such as cross-coupling reactions. researchgate.net

Building Block for Advanced Materials (e.g., polymers, liquid crystals, organic semiconductors)

The development of advanced materials often relies on organic building blocks with specific electronic and structural properties. Benzonitrile-containing molecules are utilized in the synthesis of polymers, such as polyimides, which can exhibit desirable dielectric properties. lookchem.com Furthermore, the structural motifs found in organic semiconductors and liquid crystals often incorporate aromatic rings with functional groups that influence molecular packing and electronic behavior. www.gov.uk While direct polymerization or integration of this compound into such materials is a specialized area, its properties make it a candidate for research into new functional materials.

Intermediate in the Synthesis of Agrochemicals and Chemical Scaffolds

The most significant documented application of this compound is as an intermediate in the synthesis of agrochemicals, particularly fungicides. Patent literature describes its use in the preparation of triazole fungicides. googleapis.com These complex molecules are vital for crop protection. The synthesis of such agrochemicals involves multiple steps where intermediates like this compound are essential for constructing the final active ingredient. For example, it is cited as an intermediate in the preparation of compounds used to synthesize benzovindiflupyr, a potent succinate (B1194679) dehydrogenase inhibitor fungicide. google.com This highlights the compound's critical role in the agrochemical industry as a key component for producing high-value, effective products.

Below is a table summarizing the key applications and the potential transformations of the functional groups in this compound.

Future Research Directions and Emerging Paradigms

Exploration of Novel Catalytic Systems for Synthesis

The synthesis of aryl thioethers and benzonitriles has been significantly advanced by the development of sophisticated catalytic systems. researchgate.net Future research will likely focus on the application and adaptation of these systems for the efficient construction of 3-[(Methylsulfanyl)methyl]benzonitrile.

Transition metal catalysis, particularly with palladium, nickel, and copper, has been central to the formation of C-S bonds. researchgate.net The development of catalysts with novel ligands could offer improved yields, milder reaction conditions, and greater functional group tolerance, which is particularly relevant for a bifunctional molecule like this compound. Recent efforts in the field have emphasized the use of non-precious metal catalysts to enhance the sustainability of these transformations. researchgate.net Furthermore, visible-light-assisted synthesis presents an emerging frontier. researchgate.net Photocatalytic approaches could enable the generation of radical intermediates under mild conditions, opening new pathways for the synthesis of aryl nitriles from readily available precursors. researchgate.net For instance, the use of an organic photoredox catalyst can induce a single electron transfer from an azide (B81097), generating an azide radical that can facilitate the conversion of benzyl (B1604629) alcohols or methyl arenes to aryl nitriles. researchgate.net

Another promising avenue is the exploration of C-H activation strategies. Direct functionalization of the C-H bonds of the benzene (B151609) ring or the methyl group would represent a highly atom-economical approach to synthesize derivatives of this compound. Additionally, hydrogen-borrowing chemistry, where alcohols are temporarily oxidized to aldehydes to facilitate a reaction before the hydrogen is returned, offers a green alternative for C-S bond formation. acsgcipr.org

Catalytic StrategyPotential Application for this compound SynthesisKey Advantages
Novel Ligand Development for Cross-Coupling Synthesis from 3-(halomethyl)benzonitrile and a methylthiol source, or from 3-halobenzonitrile and a (methylsulfanyl)methylating agent.Improved yields, milder conditions, enhanced functional group tolerance. researchgate.net
Non-Precious Metal Catalysis (e.g., Cu, Ni) More sustainable and cost-effective alternatives to palladium-catalyzed reactions. researchgate.netLower cost, reduced toxicity, greater abundance of the metal. researchgate.net
Photoredox Catalysis Synthesis from precursors like 3-(hydroxymethyl)benzonitrile or 3-methylbenzonitrile. researchgate.netMild reaction conditions, use of visible light as a renewable energy source. researchgate.net
C-H Activation Direct introduction of the (methylsulfanyl)methyl or cyano group onto a suitable precursor.High atom economy, reduced pre-functionalization steps. acsgcipr.org
Hydrogen-Borrowing Chemistry Synthesis from 3-cyanobenzyl alcohol and methanethiol.Use of alcohols as alkylating agents, generation of water as the only byproduct. acsgcipr.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The adoption of continuous flow chemistry and automated synthesis platforms offers significant advantages in terms of safety, efficiency, and scalability for the production of this compound. rsc.orgbohrium.com

Flow chemistry, where reagents are pumped through a reactor in a continuous stream, allows for precise control over reaction parameters such as temperature, pressure, and residence time. bohrium.com This can lead to higher yields, improved selectivity, and safer handling of hazardous reagents and intermediates. rsc.org For the synthesis of nitriles, cyanide-free methods have been successfully implemented in flow reactors, offering a safer alternative to traditional cyanidation reactions. rsc.org Similarly, the Schmidt reaction of aldehydes to form nitriles has been adapted to a continuous-flow microreactor system, which significantly improves safety and allows for easy scale-up. bohrium.comresearchgate.net

Automated synthesis platforms can accelerate the discovery and optimization of reaction conditions by performing multiple experiments in parallel with high precision. imperial.ac.uksigmaaldrich.com These platforms can be used to screen different catalysts, solvents, and reaction conditions for the synthesis of this compound, significantly reducing the time required for process development. researchgate.netnih.gov The integration of online analytical techniques, such as NMR, into automated systems allows for real-time reaction monitoring and optimization. researchgate.net

TechnologyApplication to this compoundPotential Benefits
Flow Chemistry Continuous production, potentially integrating multiple synthetic steps.Enhanced safety, improved process control, higher yields, and easier scalability. rsc.orgbohrium.com
Automated Synthesis Platforms High-throughput screening of reaction conditions and catalysts.Accelerated process optimization, reduced development time, and increased reproducibility. imperial.ac.ukresearchgate.net
Integrated Systems Combination of flow reactors with automated control and online analytics.Autonomous reaction optimization and on-demand synthesis. researchgate.net

Development of Sustainable Synthesis Routes

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. For this compound, future research will likely focus on developing more environmentally benign synthesis routes.

Key areas of focus include the use of greener solvents, the reduction of waste, and the use of renewable resources. acsgcipr.org The choice of solvent has a significant impact on the environmental footprint of a chemical process. acsgcipr.org Efforts to replace hazardous dipolar aprotic solvents, which are commonly used in thioether synthesis, with more benign alternatives are crucial. acsgcipr.org Running reactions under solvent-free conditions or in aqueous media are also attractive options. For instance, a catalyst-free sulfonation reaction for the synthesis of 3-sulfone nitrile compounds has been demonstrated in water. rsc.org

The use of air as a benign oxidant is another important aspect of sustainable synthesis. researchgate.net Dehydroaromatization reactions between indolines or cyclohexanones and aryl thiols have been achieved using air as the oxidant, with water as the only byproduct. researchgate.net The development of catalytic systems that can utilize molecular oxygen for the synthesis of this compound would be a significant advancement. Furthermore, the use of odorless and safer sulfur-containing reagents, such as dimethyl sulfoxide (B87167) (DMSO) as a methylthiolating agent, can improve the safety and environmental profile of the synthesis. researchgate.net

Unexplored Reactivity Profiles and Novel Transformations

While the individual reactivity of the benzonitrile (B105546) and methylsulfanyl groups is well-documented, the interplay between these two functionalities in this compound remains largely unexplored. Future research should aim to uncover novel transformations that leverage the unique electronic and steric properties of this molecule.

The benzonitrile group can participate in a variety of reactions, including [3+2] cycloadditions with nitrile N-oxides. mdpi.com The influence of the (methylsulfanyl)methyl substituent on the regioselectivity and kinetics of such reactions warrants investigation. Furthermore, cascade reactions of ortho-carbonyl-substituted benzonitriles have been shown to produce complex heterocyclic structures like isoindolin-1-ones. nih.gov Exploring similar cascade reactions with derivatives of this compound could lead to the discovery of novel bioactive scaffolds.

The sulfur atom in the methylsulfanyl group can be oxidized to sulfoxide and sulfone, which would significantly alter the electronic properties and reactivity of the molecule. These oxidized derivatives could serve as precursors for further transformations. The development of selective oxidation methods that leave the nitrile group intact will be a key challenge.

Computational Design of New Derivatives with Tailored Reactivity

Computational chemistry and in silico design are powerful tools for accelerating the discovery of new molecules with desired properties. researchgate.netmdpi.com For this compound, these approaches can be used to design new derivatives with tailored reactivity and biological activity.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build models that correlate the structural features of benzonitrile and thioether derivatives with their chemical reactivity or biological activity. researchgate.netnih.gov These models can then be used to predict the properties of novel, untested derivatives of this compound, guiding synthetic efforts towards the most promising candidates. uobasrah.edu.iq For example, QSAR studies on benzoylaminobenzoic acid derivatives have revealed that inhibitory activity increases with hydrophobicity and aromaticity. nih.gov

Molecular docking simulations can be used to predict the binding of this compound derivatives to biological targets, such as enzymes or receptors. nih.gov This can aid in the design of new drug candidates with improved potency and selectivity. biorxiv.org The combination of in silico screening with experimental validation can significantly streamline the drug discovery process. mdpi.com Furthermore, computational methods can be used to explore the reaction mechanisms of novel transformations and to predict the regioselectivity and stereoselectivity of reactions involving this compound.

Computational ApproachApplication for this compoundExpected Outcome
Quantitative Structure-Activity Relationship (QSAR) Correlate structural modifications with changes in reactivity or biological activity.Predictive models for designing derivatives with enhanced properties. researchgate.netnih.gov
Molecular Docking Predict the binding interactions of derivatives with biological targets.Identification of potential drug candidates and understanding of their mechanism of action. nih.govbiorxiv.org
Density Functional Theory (DFT) Calculations Investigate reaction mechanisms and predict reaction outcomes.Rationalization of observed reactivity and guidance for the development of new reactions. mdpi.com
Virtual Screening In silico screening of large libraries of virtual derivatives.Prioritization of synthetic targets with a higher probability of desired activity. mdpi.com

Q & A

Q. What are the established synthetic routes for 3-[(Methylsulfanyl)methyl]benzonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves introducing the methylsulfanyl group to a benzonitrile scaffold. For example, nucleophilic substitution reactions using methylsulfanyl precursors (e.g., methyl mercaptan derivatives) under inert atmospheres are common. Key variables include:
  • Solvent choice : Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity .
  • Catalysts : Bases such as sodium hydride or potassium carbonate facilitate deprotonation and substitution .
  • Temperature : Controlled heating (60–80°C) optimizes reaction rates while minimizing side reactions .
    Post-synthesis, purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : A combination of spectroscopic and chromatographic methods is recommended:
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify structural features (e.g., methylsulfanyl protons at δ 2.1–2.3 ppm) .
  • HPLC-MS : Confirms molecular weight (e.g., [M+H]+^+ at m/z 179.1) and monitors purity .
  • FT-IR : Detects nitrile stretching (~2220 cm1^{-1}) and methylsulfanyl C–S bonds (~650 cm1^{-1}) .
    Cross-referencing with databases like PubChem or CAS Common Chemistry validates results .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions or structural analogs. To address this:
  • Standardize Assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and controls .
  • Structural Confirmation : Verify derivative purity via X-ray crystallography (e.g., Acta Crystallographica reports for analogous compounds) .
  • Meta-Analysis : Compare data across studies, noting substituent effects (e.g., chloro vs. methylsulfanyl groups altering binding affinity) .

Q. What computational strategies predict the reactivity of this compound in medicinal chemistry applications?

  • Methodological Answer : Density functional theory (DFT) and molecular docking are pivotal:
  • DFT Calculations : Model electron-withdrawing effects of the nitrile and methylsulfanyl groups to predict sites for electrophilic substitution .
  • Docking Studies : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., kinases or GPCRs) .
    Validate predictions with synthetic analogs and in vitro activity assays .

Q. How do reaction conditions influence the stability of this compound in long-term storage?

  • Methodological Answer : Stability is contingent on:
  • Temperature : Store at –20°C in amber vials to prevent photodegradation .
  • Moisture Control : Use desiccants to avoid hydrolysis of the nitrile group .
  • Incompatibilities : Avoid oxidizing agents (e.g., peroxides) that degrade the methylsulfanyl moiety .
    Regular HPLC analysis monitors degradation products like benzonitrile oxides .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.